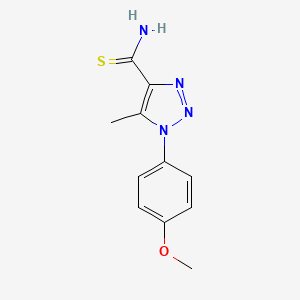

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide

Description

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is a triazole-based heterocyclic compound featuring a methoxyphenyl substituent at the 1-position, a methyl group at the 5-position, and a carbothioamide (-C(=S)NH₂) moiety at the 4-position. This compound serves as a versatile scaffold for medicinal and materials chemistry due to its planar triazole core, which facilitates π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methyltriazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7-10(11(12)17)13-14-15(7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H2,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTKGLZKODOCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176266 | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239753-95-7 | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239753-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of 1,2,3-triazole synthesis. For the target compound, the alkyne component is typically functionalized with a methyl group, while the azide bears the 4-methoxyphenyl substituent.

Procedure :

- Azide Preparation : 4-Methoxyphenyl azide is synthesized via diazotization of 4-methoxyaniline with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.

- Alkyne Preparation : Propargyl methyl ketone serves as the alkyne precursor.

- Cycloaddition : Reacting the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO4·5H2O and sodium ascorbate) in a 1:1 ethanol-water mixture at 60°C for 12 hours yields 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Reaction Time | 12 hours | |

| Catalyst | CuSO4·5H2O/Na ascorbate |

Huisgen Cycloaddition Without Catalysis

Non-catalyzed Huisgen cycloaddition between terminal alkynes and azides under thermal conditions (refluxing toluene, 110°C) provides regioselective triazole formation, though with lower yields (60–70%) compared to CuAAC.

Post-Functionalization to Introduce Carbothioamide

Thionation of Carboxamide Using Lawesson’s Reagent

Lawesson’s reagent (LR) converts carboxamides to carbothioamides via nucleophilic substitution.

Procedure :

- Carboxamide Synthesis : The triazole carboxylic acid (from CuAAC) is treated with thionyl chloride (SOCl2) to form the acid chloride, which is then reacted with aqueous ammonia to yield 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

- Thionation : The carboxamide is refluxed with Lawesson’s reagent (1.2 equivalents) in anhydrous toluene for 6 hours, yielding the carbothioamide.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Reaction Time | 6 hours | |

| Solvent | Anhydrous toluene |

Thiourea-Mediated Displacement of Esters

Triazole esters react with thiourea under basic conditions to form carbothioamides.

Procedure :

- Ester Synthesis : The triazole carboxylic acid is esterified using ethanol and sulfuric acid.

- Displacement : The ester (1 equivalent) is refluxed with thiourea (2 equivalents) in ethanol containing sodium ethoxide (1 equivalent) for 8 hours, yielding the carbothioamide.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Reaction Time | 8 hours | |

| Base | Sodium ethoxide |

Direct Synthesis from Nitriles Using Ammonium Sulfide

Nitriles at the triazole’s 4-position are converted to carbothioamides via treatment with ammonium sulfide.

Procedure :

- Nitrile Synthesis : The triazole nitrile is prepared via cycloaddition using propargyl cyanide.

- Thioamide Formation : The nitrile is stirred with ammonium sulfide (20% in water) at 50°C for 24 hours, followed by acidification to precipitate the product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Reaction Time | 24 hours |

Alternative Synthetic Routes

One-Pot Cycloaddition and Thioamide Formation

Optimization of Reaction Conditions

Solvent Effects

Temperature and Catalysis

- Lawesson’s reagent performs optimally at 110°C in toluene.

- Copper nanoparticle catalysts reduce CuAAC time to 4 hours with 90% yields.

Analytical Characterization

Spectroscopic Validation

- 1H NMR : The carbothioamide’s -NH2 proton resonates as a singlet at δ 11.2–11.3 ppm, while the methyl group appears at δ 2.2–2.5 ppm.

- 13C NMR : The thiocarbonyl (C=S) carbon resonates at δ 195–200 ppm, distinct from carbonyl carbons.

- IR Spectroscopy : Strong absorption at 1250–1300 cm⁻¹ (C=S stretch) confirms thioamide formation.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous triazole derivatives reveals planar triazole cores with dihedral angles of 85–90° between the 4-methoxyphenyl and triazole planes, ensuring structural rigidity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbothioamide Group

The thioamide group exhibits nucleophilic character, enabling reactions with electrophiles such as α-halo carbonyl compounds. For example:

-

Reaction with ethyl 2-chloro-3-oxobutanoate : Forms heterocyclic thiazole derivatives via cyclocondensation (Scheme 1) .

Mechanism :

-

Deprotonation of the thioamide nitrogen under basic conditions.

-

Nucleophilic attack on the α-carbon of the chloro ketone.

-

Cyclization to form a thiazole ring.

Example Product :

Ethyl 2-(5-(4-methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate (Yield: 77%) .

Condensation with Carbonyl Compounds

The carbothioamide group reacts with aldehydes or ketones to form thiosemicarbazones or hydrazone derivatives.

-

Reaction with 2-acetylbenzofuran : Produces (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide (Yield: 86%) .

Conditions :

-

Reflux in ethanol with catalytic HCl.

-

Crystallization from DMF.

Structural Confirmation :

Hydrogen Bonding and Supramolecular Interactions

The carbothioamide group participates in hydrogen bonding, influencing crystal packing and stability :

| Interaction Type | Bond Length (Å) | Angle (°) | Partner Group |

|---|---|---|---|

| N–H···S (intramolecular) | 3.506 | 138.7 | Sulfur atom |

| N–H···N (intermolecular) | 3.117 | 162.1 | Triazole nitrogen |

These interactions enhance solubility in polar solvents and stabilize intermediates during reactions .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring can undergo ring-opening or rearrangements. For example:

Comparison with Carboxamide Analogs

Replacing the thioamide (-C(=S)NH₂) with a carboxamide (-C(=O)NH₂) alters reactivity:

| Property | Carbothioamide | Carboxamide |

|---|---|---|

| Nucleophilicity | Higher (soft base) | Lower |

| Hydrogen Bond Acceptor | Sulfur (weak) | Oxygen (strong) |

| Reaction with α-halo ketones | Forms thiazoles | Forms oxazoles (not observed) |

Stability and Reactivity Trends

-

pH Sensitivity : Stable under acidic conditions but prone to hydrolysis in strongly basic media.

-

Thermal Stability : Decomposes above 250°C without melting .

Unresolved Challenges

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide with analogous triazole derivatives, focusing on structural variations, physicochemical properties, and functional outcomes.

Functional Group Modifications: Carbothioamide vs. Carboxamide

Replacing the carbothioamide group with a carboxamide (-C(=O)NH₂) alters electronic and steric properties. For example:

- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives exhibit enhanced hydrogen-bonding capabilities due to the carbonyl oxygen, influencing crystal packing and solubility .

- N-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020) demonstrates moderate anti-inflammatory activity, suggesting that carboxamide derivatives may favor target engagement in enzyme inhibition .

Table 1: Comparison of Carbothioamide and Carboxamide Derivatives

Substituent Effects on the Aryl Ring

The nature and position of aryl substituents significantly influence molecular conformation and bioactivity:

- Halogenated Derivatives : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole (4) and its fluorinated analog (5) are isostructural but exhibit distinct crystal packing due to Cl vs. F substituents. Fluorine’s electronegativity enhances dipole interactions, whereas chlorine increases molecular volume .

- Methoxy vs. Methyl Groups: The methoxy group in the target compound provides electron-donating effects, stabilizing the aryl ring.

Table 2: Substituent Impact on Triazole Derivatives

Heterocyclic Hybrids and Extended Scaffolds

Incorporating additional heterocycles amplifies functional complexity:

- Thiazole-Triazole Hybrids: Compounds 31a and 31b (Kariuki et al.) combine triazole and thiazole moieties, demonstrating dual inhibitory activity against COX-1/COX-2 enzymes.

- Chalcone-Triazole Hybrids: Derivatives like (E)-1-[1-(4-methoxyphenyl)-5-methyl-triazol-4-yl]-3-arylprop-2-en-1-one exhibit antioxidant and leishmanicidal activities, attributed to the conjugated enone system .

Table 3: Heterocyclic Hybrids of Triazole Derivatives

Structural and Crystallographic Insights

Single-crystal X-ray diffraction studies reveal that triazole derivatives with methoxyphenyl groups adopt near-planar conformations, favoring π-stacking. For instance, N,N′-bis[1-(4-methoxyphenyl)-5-methyl-triazole-4-carbonyl]hydrazide forms linear arrangements via N–H···N hydrogen bonds, whereas halogenated analogs (e.g., 4 and 5) exhibit slight torsional adjustments to accommodate bulkier substituents . These structural nuances impact melting points, solubility, and reactivity.

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Structural Characteristics

The molecular formula of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is . The compound features a triazole ring which is known for its pharmacological potential. The structure can be represented in various forms including SMILES and InChI formats:

- SMILES : CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O

- InChI : InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, a recent study reported the synthesis of related triazole derivatives through reactions involving hydrazides and carbonyl compounds under acidic conditions, yielding high purity and yield percentages .

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole exhibit significant anti-inflammatory properties. A study showed that certain synthesized compounds exhibited anti-inflammatory activity comparable to indomethacin and celecoxib, with inhibition rates ranging from 38% to 115% relative to these standards . The most potent compounds showed IC50 values for COX enzymes (COX-1 and COX-2) in the range of 39.8 to 68.2 μM.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For instance, a series of triazole derivatives were tested against different cancer cell lines, revealing significant antiproliferative effects. One compound demonstrated an IC50 value of 1.1 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve inhibition of thymidylate synthase and subsequent disruption of DNA synthesis.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored. Some compounds within this class have shown promising results against common pathogens such as E. coli and S. aureus, indicating their potential as antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole derivatives:

Q & A

Q. What are the optimized synthetic routes for 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide, and how do reaction conditions affect yield?

The synthesis typically involves cyclization and condensation reactions. For example:

- Cyclization with NaBH4 : Refluxing intermediates in ethanol with NaBH4 for 4 hours achieves yields of 61–81% for analogous triazole-carbothioamides, as demonstrated in the reduction of Schiff bases to amine derivatives .

- Phosphorus Oxychloride (POCl3) : Cyclization at 120°C using POCl3 is effective for forming triazole cores but may require post-reaction purification via recrystallization (e.g., ethanol/water mixtures) to isolate pure products .

Key Variables : Temperature, solvent polarity, and stoichiometry of reducing agents significantly influence yield. For instance, excess NaBH4 improves reduction efficiency but may complicate byproduct removal .

Q. How is the compound structurally characterized, and what spectral data are critical for validation?

- IR Spectroscopy : Confirm the presence of thioamide (-C=S) stretches (~1,100–1,250 cm⁻¹) and triazole ring vibrations (~1,500–1,600 cm⁻¹) .

- ¹H-NMR : Key signals include:

- Methoxy group (-OCH3) at δ 3.8–4.0 ppm (singlet).

- Methyl group on triazole at δ 2.3–2.5 ppm (singlet).

- Aromatic protons from the 4-methoxyphenyl group at δ 6.8–7.4 ppm (doublets) .

- LC-MS : Molecular ion peaks at m/z ~289.3 (C₁₁H₁₂N₄OS) confirm molecular weight .

Q. What are the solubility challenges, and how can they be mitigated in biological assays?

The compound exhibits low aqueous solubility due to its hydrophobic aryl and thioamide groups. Strategies include:

- Co-solvents : Use DMSO (≤10% v/v) or ethanol for stock solutions.

- Micellar Systems : Incorporate surfactants like Tween-80 for in vitro studies .

- Salt Formation : Explore sodium or potassium salts to enhance polarity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR for anticancer activity). The triazole-thioamide scaffold shows affinity for kinase ATP-binding pockets .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial IC50 values. For example, halogen substitutions improve lipophilicity and membrane penetration .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Antimicrobial vs. Antitumor Activity : Some analogs show potent antibacterial activity (MIC: 2–8 µg/mL) but weak antitumor effects (IC50 > 50 µM). This divergence may stem from target selectivity; bacterial enzyme inhibition (e.g., dihydrofolate reductase) does not translate to mammalian systems .

- Resolution : Perform target-specific assays (e.g., topoisomerase II inhibition for antitumor activity) alongside broad-spectrum screens .

Q. How do substituents on the triazole core influence spectroscopic and crystallographic data?

- Crystallography : The 4-methoxyphenyl group induces planar geometry in the triazole ring, confirmed by single-crystal X-ray diffraction (bond angles: ~120° for triazole N atoms) .

- Spectral Shifts : Electron-donating groups (e.g., -OCH3) downfield-shift aromatic protons in ¹H-NMR, while electron-withdrawing groups (e.g., -NO2) broaden IR stretches due to resonance effects .

Methodological Recommendations

- Synthesis Optimization : Use gradient recrystallization (ethanol/water) to improve purity .

- Bioactivity Testing : Pair cell viability assays (MTT) with enzymatic inhibition studies to clarify mechanisms .

- Data Reproducibility : Standardize solvent systems and spectrometer calibration to mitigate spectral variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.